N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide
Description
The compound N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide features a benzothiazole core linked to a thiophene ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. This structure combines three heterocyclic systems:
- Benzothiazole: A fused aromatic ring system known for its electron-deficient nature and role in medicinal chemistry, often enhancing binding affinity through π-π interactions .
- Thiophene: A sulfur-containing heterocycle contributing to metabolic stability and lipophilicity.
- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle that improves solubility and serves as a bioisostere for ester or amide groups .
The carboxamide bridge between the benzothiazole and thiophene-oxadiazole subunits facilitates hydrogen bonding, a critical feature for target engagement in drug design .
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S2/c1-8-16-13(21-19-8)9-6-7-22-14(9)18-12(20)15-17-10-4-2-3-5-11(10)23-15/h2-7H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANVSTMWQJBKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 3-methyl-1,2,4-oxadiazole can be prepared by reacting methyl hydrazine with an appropriate carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
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Synthesis of the Thiophene Derivative: : The thiophene ring can be introduced by reacting the oxadiazole derivative with a thiophene carboxylic acid under suitable conditions, often involving coupling reactions facilitated by catalysts such as palladium.
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Formation of the Benzo[d]thiazole Core: : The benzo[d]thiazole moiety can be synthesized by cyclizing 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
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Final Coupling Reaction: : The final step involves coupling the thiophene-oxadiazole intermediate with the benzo[d]thiazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzo[d]thiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments) facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the oxadiazole ring could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of multiple heterocyclic rings suggests it may exhibit significant biological activity, such as antimicrobial, anticancer, or anti-inflammatory effects. Studies often focus on its interaction with biological targets, such as enzymes or receptors, to elucidate its mechanism of action.
Industry
In industrial applications, this compound could be used in the development of new pharmaceuticals, agrochemicals, or advanced materials. Its structural complexity and potential for functionalization make it a versatile candidate for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Variations
Benzothiazole vs. Thiazole/Oxazole Derivatives
- SLB112216818 (): Contains a benzoxazole core instead of benzothiazole.
- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): Features a simple thiazole and isoxazole system. The absence of fused rings limits aromatic stacking interactions compared to the target compound .
Thiophene vs. Pyridine/Quinoline Analogues
- Navacaprant (): Incorporates a quinoline ring substituted with 3-methyl-1,2,4-oxadiazole. Quinoline’s larger aromatic system may enhance DNA intercalation but reduce solubility compared to thiophene .
- N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide (): Uses pyridine instead of thiophene, altering electronic properties and hydrogen-bonding capacity .
Substituent Effects
1,2,4-Oxadiazole Modifications
- 3-(4-Butoxyphenyl)-N-... (Compound 17b, ) : Attaches oxadiazole to a cephalosporin antibiotic scaffold. The butoxyphenyl group increases hydrophobicity, contrasting with the target compound’s thiophene-linked oxadiazole, which balances lipophilicity and solubility .
- 2-(3-Methyl-1,2,4-Oxadiazol-5-yl)Benzaldehyde (): A synthetic precursor with a benzaldehyde group. The aldehyde’s reactivity highlights the oxadiazole’s versatility in forming Schiff bases or amide bonds .
Carboxamide Linkers
Data Table: Key Structural and Functional Differences
Implications for Drug Design
- Heterocycle Choice : Benzothiazole and oxadiazole synergize to optimize solubility and target affinity, whereas thiazole/oxazole derivatives prioritize synthetic simplicity .
- Substituent Effects : Alkyl chains (e.g., decyl in ) enhance membrane permeability but may reduce aqueous solubility. Nitro groups () improve reactivity but increase toxicity risks .
Biological Activity
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide is a complex compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring , a thiophene moiety , and a benzo[d]thiazole structure. These components contribute to its unique electronic properties and biological activities. The presence of the oxadiazole ring is particularly notable for its ability to participate in various biochemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H10N4O2S |
| Molar Mass | 274.31 g/mol |
| Density | 1.372 g/cm³ |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties . For instance, studies have shown that similar compounds demonstrate strong antibacterial effects against Xanthomonas oryzae with effective concentration (EC50) values ranging from 19.44 to 36.25 μg/mL. Additionally, antifungal activity has been observed against pathogens such as Rhizoctonia solani, indicating a broad spectrum of antimicrobial efficacy.
Anticancer Activity
The benzo[d]thiazole moiety has been linked to anticancer properties . Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, thiazole derivatives have demonstrated IC50 values less than those of standard chemotherapeutic agents like doxorubicin . The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly enhance anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with oxadiazole rings often inhibit specific enzymes involved in cellular processes of pathogens.
- Disruption of Cellular Processes : The interaction with cellular membranes and metabolic pathways can lead to cell death in microorganisms and cancer cells.
- Binding Affinity : High-throughput screening methods have indicated potential binding interactions with biological targets such as receptors and enzymes.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
Anticancer Research
In another study focusing on anticancer properties, compounds similar to the target compound were tested against human cancer cell lines (e.g., HT-29 and Jurkat cells). The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics . Molecular dynamics simulations suggested that these compounds interact primarily through hydrophobic contacts with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
